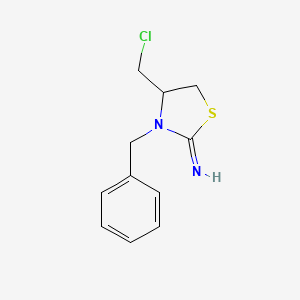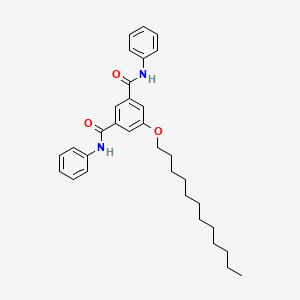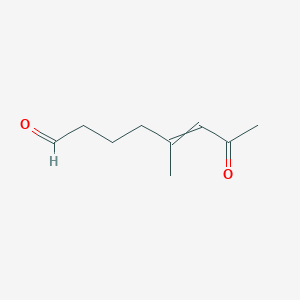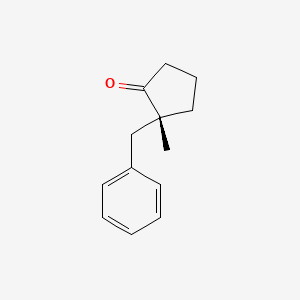![molecular formula C14H8BrI B14218974 1-[(4-Bromophenyl)ethynyl]-2-iodobenzene CAS No. 832744-29-3](/img/structure/B14218974.png)
1-[(4-Bromophenyl)ethynyl]-2-iodobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(4-Bromophenyl)ethynyl]-2-iodobenzene is an organic compound that features both bromine and iodine atoms attached to a benzene ring through an ethynyl linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-Bromophenyl)ethynyl]-2-iodobenzene typically involves a multi-step process. One common method is the Sonogashira coupling reaction, which involves the coupling of an aryl halide with an alkyne in the presence of a palladium catalyst and a copper co-catalyst. The reaction is usually carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using continuous flow reactors, and employing efficient purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions: 1-[(4-Bromophenyl)ethynyl]-2-iodobenzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine or iodine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Coupling Reactions: The compound can participate in cross-coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form new carbon-carbon bonds.
Oxidation and Reduction Reactions: The ethynyl group can be oxidized to form carbonyl compounds or reduced to form alkanes.
Common Reagents and Conditions:
Palladium Catalysts: Used in coupling reactions.
Copper Co-catalysts: Often used in Sonogashira coupling.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as hydrogen gas in the presence of a palladium catalyst for reduction reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling with a boronic acid would yield a biaryl compound.
Wissenschaftliche Forschungsanwendungen
1-[(4-Bromophenyl)ethynyl]-2-iodobenzene has several applications in scientific research:
Material Science: Used in the synthesis of organic semiconductors and conductive polymers.
Pharmaceuticals: Serves as an intermediate in the synthesis of biologically active molecules.
Chemical Biology: Utilized in the development of molecular probes for studying biological systems.
Catalysis: Acts as a ligand in the development of new catalytic systems for organic transformations.
Wirkmechanismus
The mechanism by which 1-[(4-Bromophenyl)ethynyl]-2-iodobenzene exerts its effects depends on the specific application. In coupling reactions, the compound typically undergoes oxidative addition to a palladium catalyst, followed by transmetalation and reductive elimination to form the desired product. The molecular targets and pathways involved are primarily related to the catalytic cycle of the palladium catalyst.
Vergleich Mit ähnlichen Verbindungen
1-Bromo-4-ethynylbenzene: Similar structure but lacks the iodine atom.
4-[(4-Bromophenyl)ethynyl]pyridine: Contains a pyridine ring instead of a benzene ring.
(4-Bromophenylethynyl)trimethylsilane: Features a trimethylsilyl group instead of an iodine atom.
Uniqueness: 1-[(4-Bromophenyl)ethynyl]-2-iodobenzene is unique due to the presence of both bromine and iodine atoms, which allows for selective functionalization and diverse reactivity. This dual halogenation provides opportunities for complex molecular architectures and advanced material properties.
Eigenschaften
CAS-Nummer |
832744-29-3 |
|---|---|
Molekularformel |
C14H8BrI |
Molekulargewicht |
383.02 g/mol |
IUPAC-Name |
1-bromo-4-[2-(2-iodophenyl)ethynyl]benzene |
InChI |
InChI=1S/C14H8BrI/c15-13-9-6-11(7-10-13)5-8-12-3-1-2-4-14(12)16/h1-4,6-7,9-10H |
InChI-Schlüssel |
ZUAMUSAWWMTYCU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C#CC2=CC=C(C=C2)Br)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(1R)-1-[(Methanesulfonyl)amino]-N-methylethane-1-sulfonamide](/img/structure/B14218908.png)


![6-({[(1R)-1-Cyclohexylethyl]amino}methylidene)cyclohexa-2,4-dien-1-one](/img/structure/B14218937.png)
![Methanone, [6-methoxy-1-(3-methylbutyl)-1H-benzimidazol-2-yl]phenyl-](/img/structure/B14218938.png)


![N~1~-[(3-Fluorophenyl)methyl]-N~2~-undecylethane-1,2-diamine](/img/structure/B14218942.png)




